

An In-depth Technical Guide to the Thermodynamic Properties of Sodium Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sodium oxalic acid

Cat. No.: B148030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), the sodium salt of oxalic acid, is a compound of significant interest across various scientific disciplines. From its role as a primary standard in analytical chemistry to its involvement in industrial processes and biological systems, a thorough understanding of its thermodynamic properties is crucial. This technical guide provides a comprehensive overview of the core thermodynamic parameters of sodium oxalate, details the experimental methodologies for their determination, and explores the compound's impact on cellular signaling pathways.

Core Thermodynamic Properties of Sodium Oxalate

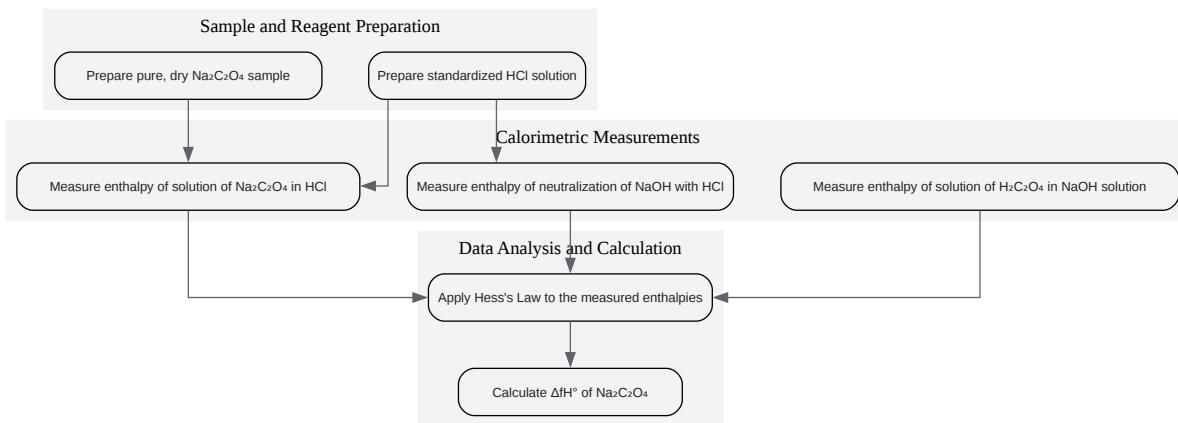
The thermodynamic behavior of sodium oxalate is characterized by several key parameters that govern its stability, reactivity, and interactions. These properties are essential for modeling its behavior in chemical reactions, dissolution processes, and biological environments.

Data Presentation

The following table summarizes the key quantitative thermodynamic data for solid sodium oxalate at standard conditions (298.15 K and 1 bar).

Thermodynamic Property	Symbol	Value	Units
Molar Mass	M	133.998	g/mol
Standard Enthalpy of Formation	$\Delta_f H^\circ$	-1318[1][2]	kJ/mol
Standard Molar Entropy	S°	Not explicitly found in searches	J/(mol·K)
Heat Capacity (at 281 K)	C_p	130[3]	J/(mol·K)
Gibbs Free Energy of Formation	$\Delta_f G^\circ$	Not explicitly found in searches	kJ/mol
Decomposition Temperature	T_d	> 290[1][2]	°C

Note: While a specific value for the standard molar entropy (S°) of sodium oxalate was not found in the literature reviewed, its experimental determination is discussed in the "Experimental Protocols" section. The Gibbs free energy of formation ($\Delta_f G^\circ$) can be calculated from the standard enthalpy of formation and standard molar entropy using the equation: $\Delta_f G^\circ = \Delta_f H^\circ - T\Delta S^\circ$.


Experimental Protocols

The determination of the thermodynamic properties of sodium oxalate relies on precise calorimetric and analytical techniques. This section details the methodologies for key experiments.

Determination of the Standard Enthalpy of Formation ($\Delta_f H^\circ$) by Solution Calorimetry

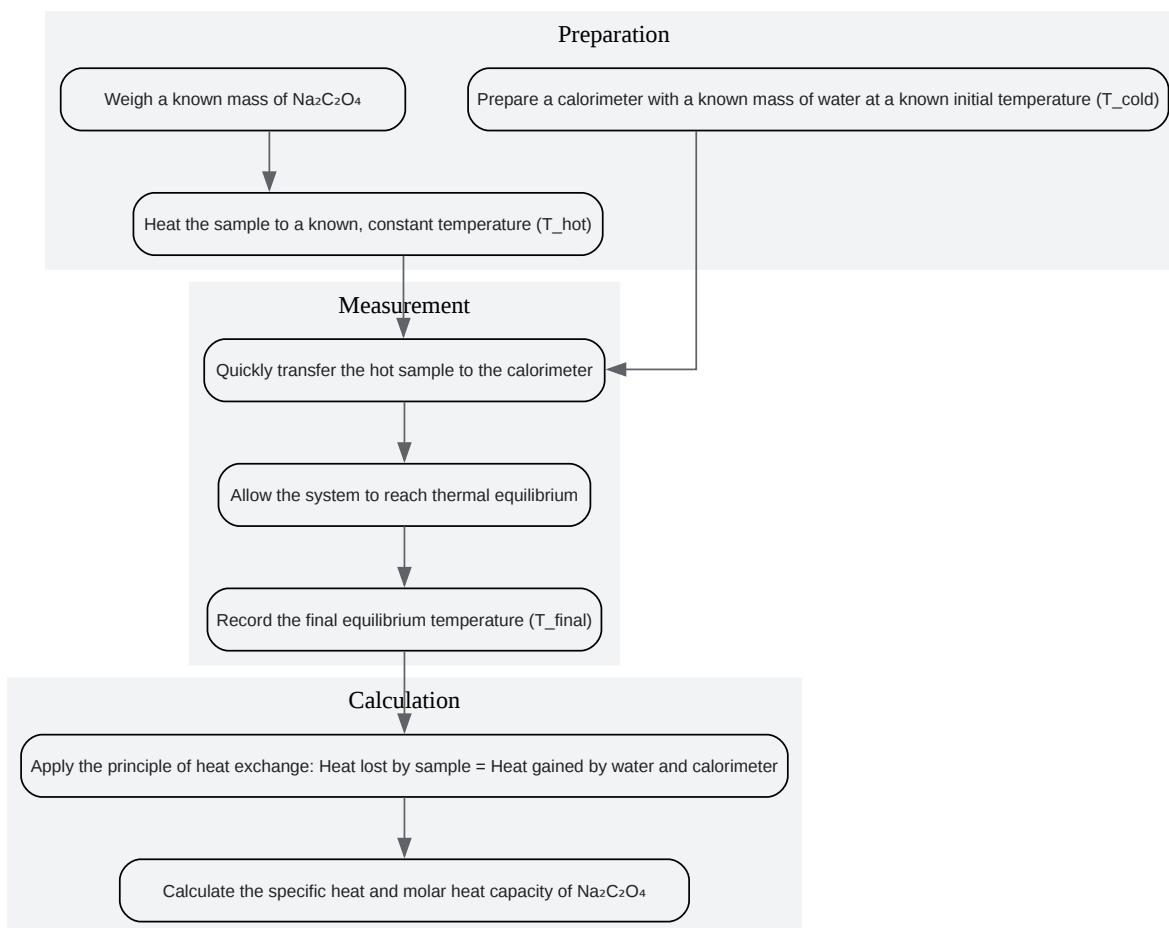
The standard enthalpy of formation of sodium oxalate can be determined indirectly using solution calorimetry by applying Hess's Law. This involves measuring the enthalpy changes of a series of reactions that, when summed, yield the formation reaction of sodium oxalate from its elements in their standard states (Na(s), C(s, graphite), and O₂(g)).

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for determining the standard enthalpy of formation of sodium oxalate.

Methodology:


- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by carrying out a reaction with a known enthalpy change, such as the neutralization of a strong acid with a strong base.
- **Enthalpy of Solution of Sodium Oxalate:** A precisely weighed sample of pure, dry sodium oxalate is dissolved in a known volume of standardized hydrochloric acid within the calorimeter. The temperature change is meticulously recorded to calculate the enthalpy of this dissolution reaction.

- Enthalpy of Neutralization: The enthalpy of neutralization of oxalic acid with sodium hydroxide is measured in the calorimeter.
- Hess's Law Calculation: By combining the measured enthalpy changes with the known standard enthalpies of formation of the other species in the reactions (e.g., H_2O , $\text{HCl}(\text{aq})$, $\text{NaOH}(\text{aq})$, $\text{H}_2\text{C}_2\text{O}_4(\text{s})$), the standard enthalpy of formation of sodium oxalate can be calculated using a thermochemical cycle.

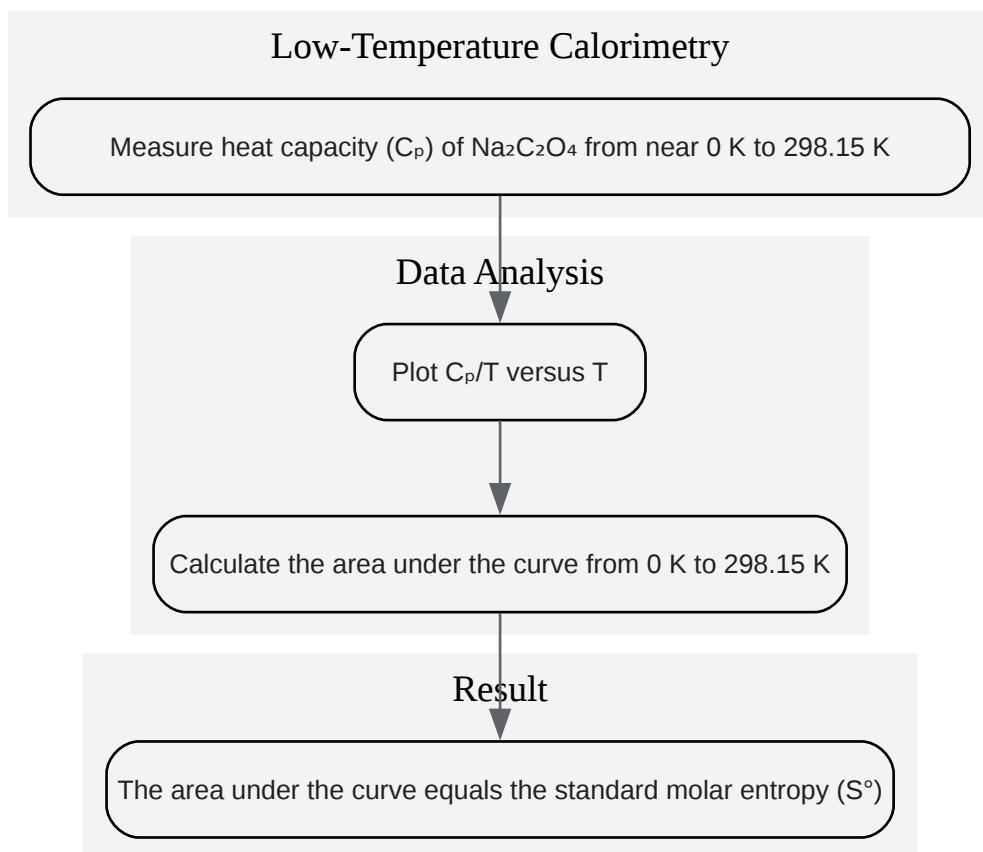
Determination of Heat Capacity (C_p) by the Method of Mixtures

The heat capacity of solid sodium oxalate can be determined using the method of mixtures, a classic calorimetric technique.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for determining the heat capacity of sodium oxalate.


Methodology:

- Sample Preparation: A known mass of solid sodium oxalate is heated to a constant, known temperature, typically in a hypsometer or a controlled oven.[4]
- Calorimeter Setup: A calorimeter containing a known mass of water at a measured initial temperature is prepared.[4][5] The heat capacity of the calorimeter itself is also known.
- Mixing: The heated sodium oxalate sample is rapidly transferred to the water in the calorimeter.[5][6]
- Temperature Measurement: The mixture is stirred, and the final equilibrium temperature is recorded.[5][6]
- Calculation: The specific heat capacity of sodium oxalate is calculated based on the principle of conservation of energy, where the heat lost by the sodium oxalate is equal to the heat gained by the water and the calorimeter.[5] The molar heat capacity is then determined by multiplying the specific heat by the molar mass of sodium oxalate.

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a solid is determined by measuring its heat capacity (C_p) as a function of temperature from as close to absolute zero as possible up to the standard temperature of 298.15 K.[7][8][9]

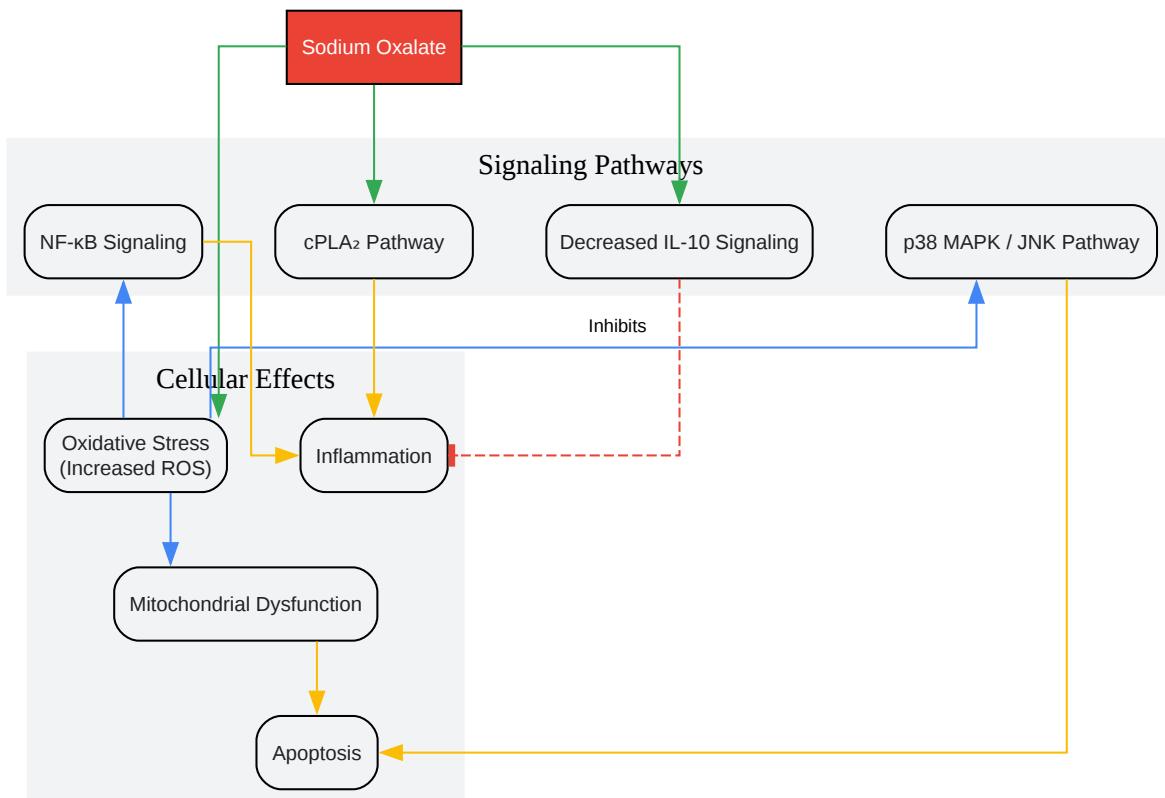
Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of standard molar entropy.

Methodology:

- Low-Temperature Calorimetry: The heat capacity of a pure sample of sodium oxalate is measured at various temperatures starting from very low temperatures (approaching 0 K) up to 298.15 K using a specialized calorimeter.
- Data Analysis: The experimental data is used to plot C_p/T as a function of T.
- Integration: The absolute standard molar entropy at 298.15 K is then calculated by integrating the C_p/T versus T curve from 0 K to 298.15 K.^[9] For very low temperatures where direct measurement is difficult, the Debye T^3 law is often used to extrapolate the heat capacity to absolute zero.^[7]


Impact of Sodium Oxalate on Cellular Signaling Pathways

In biological systems, particularly in the context of kidney stone formation, sodium oxalate has been shown to exert significant effects on renal cells.[\[10\]](#) Exposure of these cells to oxalate ions can trigger a cascade of signaling events leading to cellular dysfunction and injury.

Oxalate-Induced Cellular Response

Sodium oxalate, upon dissociation, releases oxalate ions which can induce oxidative stress and inflammation in renal epithelial cells.[\[11\]](#)[\[12\]](#) This can lead to cellular damage and has been implicated in the pathogenesis of calcium oxalate kidney stones.[\[13\]](#)

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Signaling pathways affected by sodium oxalate in renal cells.

This diagram illustrates that sodium oxalate can lead to an increase in reactive oxygen species (ROS), causing oxidative stress.^[12] This, in turn, can activate stress-related signaling pathways such as p38 MAPK and JNK, which are involved in apoptosis.^[11] Furthermore, oxalate can stimulate inflammatory responses through pathways involving cPLA₂ and NF-κB, and can suppress the anti-inflammatory IL-10 signaling pathway.^{[11][12]} The resulting mitochondrial dysfunction also contributes to the apoptotic cell death.^[12]

Conclusion

The thermodynamic properties of sodium oxalate are fundamental to understanding its chemical and physical behavior. While key parameters such as the standard enthalpy of formation and heat capacity are well-documented, further experimental work is needed to precisely determine its standard molar entropy. The established experimental protocols outlined in this guide provide a robust framework for such investigations. Moreover, the elucidation of sodium oxalate's impact on cellular signaling pathways highlights its biological relevance, particularly in the field of nephrology and drug development aimed at mitigating kidney stone disease. This guide serves as a valuable resource for researchers and scientists working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium oxalate - Sciencemadness Wiki [sciemcemadness.org]
- 2. Sodium oxalate - Wikipedia [en.wikipedia.org]
- 3. Sodium oxalate [webbook.nist.gov]
- 4. byjus.com [byjus.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Standard molar entropy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The influence of oxalate on renal epithelial and interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxalate disrupts monocyte and macrophage cellular function via Interleukin-10 and mitochondrial reactive oxygen species (ROS) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Sodium Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148030#thermodynamic-properties-of-sodium-oxalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com